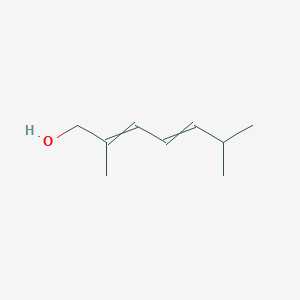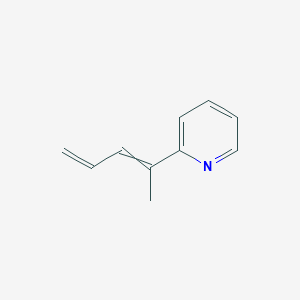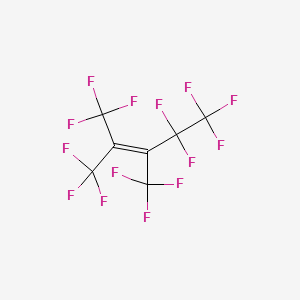
Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a propanoic acid group attached to a dibenzo-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- typically involves the following steps:
Formation of the dibenzo-pyran moiety: This can be achieved through a series of cyclization reactions starting from appropriate aromatic precursors.
Attachment of the propanoic acid group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid derivatives: Compounds with similar structures but different substituents on the propanoic acid group.
Dibenzo-pyran derivatives: Compounds with variations in the dibenzo-pyran moiety.
Uniqueness
Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
59920-43-3 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(6H-benzo[c]chromen-4-yloxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C17H16O4/c1-17(2,16(18)19)21-14-9-5-8-13-12-7-4-3-6-11(12)10-20-15(13)14/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
RXYAFKBTWKKFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC2=C1OCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)




![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


